Piperazin-1-yl-piperidin-1-yl-methanone
Overview
Description
“Piperazin-1-yl-piperidin-1-yl-methanone” is an organic compound. It is a derivative of piperazine, a heterocyclic amine . The compound has a molecular weight of 211.30 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . For instance, the synthesis of “4-methyl-piperazin-1-yl-piperidin-4-yl-methanone” involves reactions with various reagents and conditions .Molecular Structure Analysis
The molecular structure of “Piperazin-1-yl-piperidin-1-yl-methanone” can be represented by the SMILES stringCN1CCN(CC1)C(=O)C2CCNCC2
. This indicates that the compound contains a piperazine ring and a piperidine ring, both linked by a methanone group .
Scientific Research Applications
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application : A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for their antibacterial activity .
- Method : The compounds were synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method .
- Results : Three of the synthesized compounds were found to be active. One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
-
Anti-tubercular Activity
- Field : Medicinal Chemistry
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
-
Cytotoxic Activity
- Field : Medicinal Chemistry
- Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Method : The compounds were synthesized and their cytotoxic activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results : Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .
-
Phosphorylation of H2AX
- Field : Biochemistry
- Application : It was observed that compounds 5a and 5e increased phosphorylation of H2AX in MCF-7 cells .
- Method : The compounds were synthesized and their effect on the phosphorylation of H2AX was evaluated .
- Results : Compounds 5a and 5e showed a comparable increase in the phosphorylation of H2AX to that observed with Olaparib .
-
Inhibition of Tubulin Polymerization
- Field : Biochemistry
- Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their ability to inhibit tubulin polymerization .
- Method : The compounds were synthesized and their ability to inhibit tubulin polymerization was evaluated .
- Results : Among all the synthesized analogues, compound 10ec displayed the highest inhibition of tubulin polymerization .
-
Phosphorylation of H2AX
- Field : Biochemistry
- Application : It was observed that compounds 5a and 5e increased phosphorylation of H2AX in MCF-7 cells .
- Method : The compounds were synthesized and their effect on the phosphorylation of H2AX was evaluated .
- Results : Compounds 5a and 5e showed a comparable increase in the phosphorylation of H2AX to that observed with Olaparib .
Future Directions
properties
IUPAC Name |
piperazin-1-yl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVTVIFIFPALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360257 | |
Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl-piperidin-1-yl-methanone | |
CAS RN |
41340-88-9 | |
Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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